molecular formula C11H12O3 B048458 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 125067-71-2

4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B048458
M. Wt: 192.21 g/mol
InChI Key: CMRDEBQEQQRVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid, also known as MDICA, is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. MDICA is a bicyclic compound that belongs to the family of indene carboxylic acids. It has been synthesized through various methods and has shown promising results in scientific research, particularly in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the neuroprotective effects of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Biochemical And Physiological Effects

4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is believed to be responsible for the neuroprotective effects of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

Advantages And Limitations For Lab Experiments

4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has several advantages for lab experiments. It is easy to synthesize, and it is stable under normal laboratory conditions. It has also been shown to be non-toxic and non-carcinogenic. However, 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has some limitations. It is not very soluble in water, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which limits its effectiveness in vivo.

Future Directions

There are several future directions for the research on 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid. One direction is to study its potential use in the treatment of Alzheimer's disease. Another direction is to study its anti-tumor properties and its potential use in cancer therapy. Additionally, further research can be done to explore the mechanism of action of 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid and to develop more efficient synthesis methods.

Synthesis Methods

4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized through various methods, including the reaction between 4-methoxy-1,2-dihydronaphthalene and maleic anhydride in the presence of a catalyst. Another method involves the reaction between 4-methoxy-1,2-dihydronaphthalene and maleic acid in the presence of a dehydrating agent. These methods yield 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid in good yields and purity.

Scientific Research Applications

4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.

properties

CAS RN

125067-71-2

Product Name

4-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-14-10-4-2-3-7-8(10)5-6-9(7)11(12)13/h2-4,9H,5-6H2,1H3,(H,12,13)

InChI Key

CMRDEBQEQQRVER-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1CCC2C(=O)O

Canonical SMILES

COC1=CC=CC2=C1CCC2C(=O)O

Origin of Product

United States

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